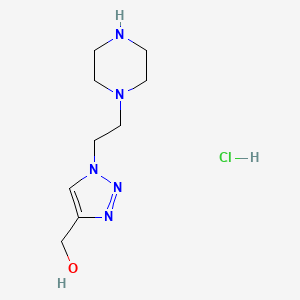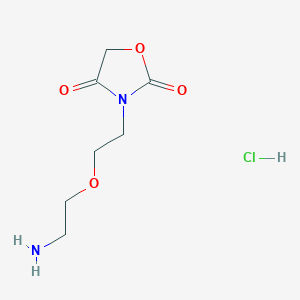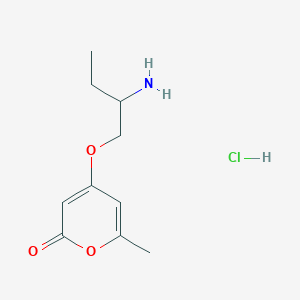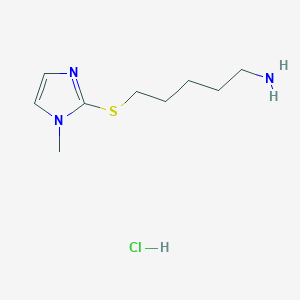
(tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine hydrochloride
Übersicht
Beschreibung
“(tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It is a solid substance . This compound is used in scientific research and has diverse applications.
Synthesis Analysis
The synthesis of similar compounds involves the use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). The ester is added dropwise to the solution at 0°C. The mixture is stirred until the alcohol is completely formed, as indicated by TLC analysis .
Molecular Structure Analysis
The molecular weight of “this compound” is 241.76 g/mol. The InChI string is 1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.
Wissenschaftliche Forschungsanwendungen
Organocatalysis in Heterocyclic Compound Synthesis
Recent advances in the field of organocatalysis for the synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, highlight the importance of developing new strategies for the construction of heterocyclic scaffolds. The use of organocatalysts has been shown to facilitate the synthesis of these compounds through three-component cyclocondensation reactions, employing green solvent media such as water and water-ethanol systems. This approach underscores the principles of green chemistry, emphasizing the development of less toxic reagents and the recyclability of catalysts, which is of particular interest to organic chemists and pharmacologists due to the biological relevance and pharmacological potential of heterocyclic compounds (Kiyani, 2018).
Importance of Hybrid Catalysts
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, another class of heterocyclic compounds, has been significantly advanced through the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These catalysts have been employed in one-pot multicomponent reactions, demonstrating the versatility and efficiency of hybrid catalytic systems in synthesizing complex heterocyclic structures. The application of such catalysts is crucial for the pharmaceutical industry, as these scaffolds are key precursors for medicinal compounds due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).
Polynuclear Complexes and Heterocyclic Frameworks
Research on the structural features of coordination compounds based on heterocyclic frameworks, such as pyridylazoles, has revealed the potential for self-assembly into polynuclear complexes. These studies provide insights into the symmetric architectures achievable through specific metal:ligand ratios, offering new avenues for the design and synthesis of heterocyclic compounds with complex and highly ordered structures (Gusev, Shulgin, & Kiskin, 2019).
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-2-4-12(9-10)13(14)11-5-7-15-8-6-11;/h2-4,9,11,13H,5-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYYUUILOKWLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


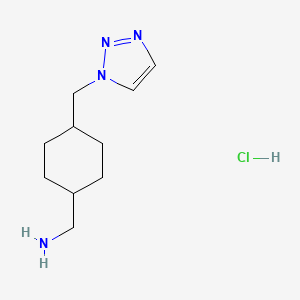

![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471469.png)
